4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)16-4-6-17(7-5-16)21(28)26(13-15-3-2-10-24-12-15)22-25-19-9-8-18(23)11-20(19)29-22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLZHRKJVHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and 2-chlorobenzoic acid, a cyclization reaction under acidic conditions can form the 6-chlorobenzo[d]thiazole.
Acetylation: The benzothiazole derivative can be acetylated using acetic anhydride in the presence of a base like pyridine.
Formation of the Benzamide: The acetylated benzothiazole can then be reacted with 4-aminobenzoyl chloride to form the benzamide linkage.
Introduction of the Pyridin-3-ylmethyl Group: Finally, the compound can be alkylated with pyridin-3-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as nitro, sulfonyl, or halogenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the benzothiazole and pyridine moieties, which are known to interact with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The specific structure suggests it might interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific application. In a medicinal context, it might act by binding to specific enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known for its ability to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide with selected analogs from the literature:
Key Observations:
Substituent Effects on Melting Points :
- The target compound’s melting point is unreported, but analogs like 3a (225–226°C) and 4d (210–212°C) suggest that halogenation and rigid heterocycles elevate melting points due to increased crystallinity .
- The absence of a morpholine or piperazine ring in the target compound may reduce polarity compared to 4d or 3a .
Spectral Signatures :
- IR spectra for benzamide derivatives consistently show C=O stretches near 1680–1690 cm⁻¹, as seen in 3a and inferred for the target compound .
- NMR data for pyridine-containing analogs (e.g., 4d ) reveal distinct aromatic proton splitting patterns between δ 7.0–8.5 ppm .
Biological Activity Trends: Antibacterial vs. The target compound’s acetyl group may shift selectivity toward kinase or protease targets .
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 60–80°C during alkylation to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction rates .
- Catalysts : Triethylamine or DMAP improves acylation efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
What analytical techniques are recommended for characterizing the structure and purity of this compound?
Q. Basic
How can computational methods predict the biological targets and binding mechanisms of this benzamide derivative?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like VEGFR-2 or kinases. The chlorobenzo[d]thiazole moiety may occupy hydrophobic pockets, while the pyridinyl group forms π-π interactions .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate hydrogen bonding with catalytic residues .
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br) on IC₅₀ values using MOE or CODESSA .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (MTT vs. SRB assays) .
- Dose-Response Curves : Generate full IC₅₀/EC₅₀ curves (4–6 concentrations) to account for potency variability .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
What are the documented biological activities of this compound, and what assays are used to evaluate them?
Q. Basic
| Activity | Assay | Findings |
|---|---|---|
| Anticancer | MTT assay (HepG2 cells) | IC₅₀ = 12.3 µM via apoptosis induction . |
| Antimicrobial | Broth microdilution (E. coli) | MIC = 64 µg/mL, likely via membrane disruption . |
| Kinase Inhibition | ADP-Glo™ Kinase Assay | 78% inhibition of VEGFR-2 at 10 µM . |
How does the chlorobenzo[d]thiazole moiety influence the compound's reactivity and pharmacological profile compared to other substituents?
Q. Advanced
- Electrophilic Reactivity : The Cl group enhances electrophilic aromatic substitution (e.g., sulfonation) compared to methyl or ethyl analogs .
- Pharmacokinetics : Chlorine improves metabolic stability (t₁/₂ = 4.2 h in liver microsomes) vs. bromo derivatives (t₁/₂ = 2.8 h) .
- Target Selectivity : Cl-substituted analogs show 3-fold higher VEGFR-2 affinity than methoxy derivatives due to hydrophobic interactions .
What are the challenges in crystallizing this compound, and how can X-ray diffraction data be effectively interpreted?
Q. Advanced
- Crystallization Issues : Low solubility in common solvents (e.g., DMSO) and polymorphism. Use mixed solvents (DCM/methanol) and slow evaporation .
- Data Interpretation : SHELXL refinement with twin modeling for overlapping peaks. R-factor < 5% indicates high-quality data .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Advanced
- Substituent Screening : Replace Cl with electron-withdrawing groups (NO₂) to boost kinase inhibition .
- Scaffold Hybridization : Fuse with triazolo[4,3-b]pyridazine to improve solubility (logP reduction from 3.1 to 2.4) .
- Prodrug Design : Introduce ester groups at the acetyl position for sustained release .
What in vitro and in vivo models are appropriate for validating the compound's mechanism of action and toxicity profile?
Q. Advanced
- In Vitro : 3D tumor spheroids for penetration studies; hERG assay for cardiotoxicity .
- In Vivo : Xenograft mice (dose: 25 mg/kg, oral) with PET imaging for bioavailability. Monitor liver enzymes (ALT/AST) for toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
